molecular formula C22H19N3O3 B2665035 N-(furan-2-ylmethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1226437-60-0

N-(furan-2-ylmethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No. B2665035
CAS RN: 1226437-60-0
M. Wt: 373.412
InChI Key: YLGSVSKDDMMCNO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the indole family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Domino Reaction for Indole Synthesis : An innovative domino reaction involving 2-(tosylamino)benzyl alcohols with furfurylamines has been reported, showcasing the versatility of furan derivatives in synthesizing indole compounds. This process highlights the ambiphilic nature of the furan ring, contributing to the synthesis of indoles with potential pharmaceutical applications (Uchuskin et al., 2014).

Palladium-catalyzed Condensation : A study explored the palladium(II)-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones, producing multisubstituted furans. This process underscores the utility of furan derivatives in creating complex molecular architectures, which could have implications in materials science and drug design (Lu, Wu, & Yoshikai, 2014).

Anticancer Applications

EGFR Inhibitors and Anticancer Agents : Research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has demonstrated their potential as anticancer agents by targeting the epidermal growth factor receptor (EGFR). Some derivatives showed potent anticancer activities against various cancer cell lines, indicating their promise as novel cancer therapeutics (Lan et al., 2017).

Biological Activities

Serotonin-3 Receptor Antagonists : Investigations into compounds structurally similar to "N-(furan-2-ylmethyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide" have identified potent serotonin-3 (5-HT3) receptor antagonists. Such findings are crucial for the development of new treatments for conditions influenced by 5-HT3 receptors, including certain gastrointestinal and psychiatric disorders (Harada et al., 1995).

Antimicrobial Activity : Furan derivatives have been explored for their antimicrobial properties. A study on furan-3-carboxamides demonstrated significant antimicrobial activity against a range of microorganisms, suggesting their potential as novel antimicrobial agents (Zanatta et al., 2007).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-14-6-4-7-15(12-14)21(26)25-19-17-9-2-3-10-18(17)24-20(19)22(27)23-13-16-8-5-11-28-16/h2-12,24H,13H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSVSKDDMMCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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